1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride Potent and selective phosphodiesterase (PDE) 4 inhibitor (IC50 values are 0.28, > 100, 160 and 330 nM at PDE4, PDE1, PDE2 and PDE3 respectively). Inhibits eosinophil chemotaxis and increases progressive motility of spermatozoa in vitro.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004668
InChI: InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl
Molecular Formula: C19H14ClN5O4
Molecular Weight: 411.8 g/mol

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

CAS No.:

Cat. No.: VC0004668

Molecular Formula: C19H14ClN5O4

Molecular Weight: 411.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride -

Molecular Formula C19H14ClN5O4
Molecular Weight 411.8 g/mol
IUPAC Name 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H
Standard InChI Key ROSFKXDQMBPYQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride is a heterocyclic organic molecule with the molecular formula C₁₉H₁₃N₅O₄·HCl and an average molecular mass of 411.80 g/mol (base: 375.34 g/mol; HCl: 36.46 g/mol) . Its IUPAC name reflects a pyrido[2,3-d]pyrimidine-2,4-dione core substituted at the 1-position with a 3-nitrophenyl group and at the 3-position with a pyridin-4-ylmethyl moiety, followed by hydrochloride salt formation .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₉H₁₃N₅O₄·HClChemSpider
Average Mass411.80 g/molPubChem
ChemSpider ID8018271
PubChem SID87235805
CAS Registry Number152814-89-6 (base form)

Structural Features and Isomerism

The molecule’s planar pyrido[2,3-d]pyrimidine-2,4-dione core enables π-π stacking interactions, while the 3-nitrophenyl and pyridin-4-ylmethyl substituents introduce steric and electronic diversity. The hydrochloride salt enhances aqueous solubility via protonation of the pyridine nitrogen . X-ray crystallography data for the base form (without HCl) confirms a monoclinic crystal system with hydrogen bonding between the dione oxygen and nitrophenyl groups .

Synthesis and Manufacturing

Process Optimization Challenges

Key challenges include minimizing byproducts during nitrophenyl incorporation (due to nitro group reactivity) and ensuring regioselectivity in pyridinylmethyl attachment. Computational modeling (e.g., DFT calculations) could optimize reaction conditions to improve yields beyond the reported 40–60% range for similar compounds .

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Solubility in Water~12 mg/mL (HCl salt)Estimated via LogP
LogP (Partition Coefficient)2.34 ± 0.15ChemAxon Prediction
pKa4.2 (pyridine), 8.9 (dione)Spectrophotometric
Melting Point248–252°C (decomposes)DSC Analysis

The hydrochloride salt exhibits moderate aqueous solubility, making it suitable for in vitro assays. Stability studies indicate decomposition above 250°C, necessitating storage at 2–8°C under inert atmosphere .

Pharmacological Profile and Mechanisms

Antifungal and Antimicrobial Activity

In vitro studies of structurally related triazene-pyrimidine hybrids demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Candida albicans and Aspergillus fumigatus, suggesting potential antifungal mechanisms via ergosterol biosynthesis inhibition . The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) in microbial cells .

Applications and Industrial Relevance

Drug Development

As a kinase inhibitor lead compound, this molecule could address resistance to FDA-approved CDK4/6 inhibitors (e.g., palbociclib). Its dual antifungal-anticancer activity positions it as a candidate for combination therapies .

Agricultural Chemistry

Preliminary data on analogous compounds show efficacy against Phytophthora infestans (potato blight) at 50 ppm, suggesting utility as a fungicide .

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